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Compound of Interest

Compound Name:
2,3,4-Trifluorophenyl cyclopentyl

ketone

Cat. No.: B7849391

Get Quote

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists

Compound Focus: 2,3,4-Trifluorophenyl cyclopentyl ketone (CAS: 1267006-34-7)

Mechanistic Rationale: The "Why" Behind the
Scaffold
In modern drug discovery, the strategic incorporation of halogenated aromatic rings and

conformationally restricted cycloalkanes is a proven tactic to overcome pharmacokinetic (PK)

and pharmacodynamic (PD) liabilities. 2,3,4-Trifluorophenyl cyclopentyl ketone serves as a

highly privileged, bifunctional building block that addresses these challenges simultaneously

[1].

The 2,3,4-Trifluorophenyl Motif: Metabolic Shielding and
Binding
The dense fluorination pattern on the phenyl ring serves two critical purposes:
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Metabolic Stability: Cytochrome P450 (CYP450) enzymes frequently oxidize electron-rich

aromatic rings. The strong electron-withdrawing nature of three fluorine atoms lowers the

HOMO energy of the aromatic system, effectively shielding it from oxidative metabolism.

Multipolar Interactions: The polarized C-F bonds act as weak hydrogen bond acceptors.

Furthermore, the ortho-fluorine atom plays a critical stereoelectronic role during synthetic

transformations, coordinating with transition metal catalysts to dictate facial selectivity during

asymmetric reductions [2].

The Cyclopentyl Motif: Conformational Tuning
Replacing flexible acyclic alkyl chains (e.g., isopropyl groups) with a cyclopentyl ring restricts

the conformational space of the resulting Active Pharmaceutical Ingredient (API). In the

development of Anaplastic Lymphoma Kinase (ALK) inhibitors, substituting an isopropyl group

with a cyclopentyl moiety has been shown to optimize the trajectory of the molecule within the

hydrophobic kinase hinge pocket, significantly altering target residence time and potency [3].

The Ketone Linker: Synthetic Divergence
The carbonyl group acts as the central synthetic hub. Its electrophilicity allows for divergent

functionalization into chiral alcohols, substituted amines, or fused heterocyclic cores (such as

pyrazoles or dihydropyridazinones) depending on the target pharmacophore [4].
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Figure 1: Synthetic divergence of 2,3,4-trifluorophenyl cyclopentyl ketone into key API

scaffolds.

Physicochemical Profiling
Before initiating synthetic workflows, it is crucial to understand the baseline properties of the

intermediate. The high fluorine content significantly influences its solubility and reactivity profile.

Property Value
Mechanistic Implication in
Synthesis & Drug Design

CAS Number 1267006-34-7

Unique identifier for

procurement and supply chain

QA.

Molecular Formula C12H11F3O
High F-content (~25% by

mass) drives target lipophilicity.

Molecular Weight 228.21 g/mol

Low MW allows extensive

downstream functionalization

without violating Lipinski's Rule

of 5.

Estimated LogP ~3.2

Optimal starting lipophilicity for

CNS penetration and oral

bioavailability.

Reactivity Handle Sterically hindered ketone

Requires activated reducing

agents or Lewis acid catalysis

for efficient nucleophilic attack.

Validated Synthetic Protocols
The following protocols have been engineered to account for the specific steric and electronic

demands of the 2,3,4-trifluorophenyl and cyclopentyl groups.

Protocol A: Asymmetric Transfer Hydrogenation (ATH)
to Chiral Alcohols
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Objective: Convert the ketone into a highly enantioenriched secondary alcohol for subsequent

etherification. Causality & Design: The ortho-fluorine atom is not merely a structural feature; it

actively participates in the transition state. By coordinating with the Ruthenium catalyst, the

ortho-fluorine restricts the rotational freedom of the substrate, forcing the hydride to attack from

a single face, thereby maximizing enantiomeric excess (ee) [2].

Step-by-Step Methodology:

Catalyst Activation: In a dry, argon-purged Schlenk flask, dissolve 1.0 mol% of RuCl(p-

cymene)[(S,S)-TsDPEN] in a 5:2 azeotropic mixture of formic acid and triethylamine

(FA/TEA). Stir at 25°C for 30 minutes to generate the active ruthenium-hydride species.

Substrate Addition: Add 2,3,4-trifluorophenyl cyclopentyl ketone (1.0 equivalent)

dropwise. The cyclopentyl ring's steric bulk works synergistically with the catalyst's chiral

diamine ligand to direct the approach vector.

Reaction Execution: Heat the mixture to 40°C. Monitor via TLC (Hexanes:EtOAc 8:2). Self-

Validation Step: The reaction should reach >95% conversion within 16 hours; failure to do so

indicates moisture contamination quenching the active hydride.

Quench & Extraction: Cool to 0°C, slowly add water to quench excess formic acid, and

extract 3x with ethyl acetate. Wash the combined organic layers with saturated NaHCO3 and

brine.

QA/QC: Purify via flash chromatography. Determine the enantiomeric excess via Chiral

HPLC (e.g., Chiralcel OD-H column). Expected ee is >92%.

Protocol B: Reductive Amination for Kinase Inhibitor
Scaffolds
Objective: Generate a functionalized secondary or tertiary amine, a ubiquitous motif in target-

directed oncology drugs [3]. Causality & Design: Direct reductive amination of sterically

hindered ketones can be sluggish. We utilize glacial acetic acid to protonate the intermediate

imine, increasing its electrophilicity. Sodium triacetoxyborohydride (NaBH(OAc)3) is selected

over NaBH4 because its electron-withdrawing acetate groups reduce its nucleophilicity,
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allowing it to selectively reduce the protonated imine without reducing the unreacted starting

ketone [1].

Step-by-Step Methodology:

Imine Formation: In a round-bottom flask, dissolve the ketone (1.0 eq) and the target primary

amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (1.5 eq). Stir

at room temperature for 2 hours.

Selective Reduction: Cool the vessel to 0°C. Add NaBH(OAc)3 (1.5 eq) portion-wise over 15

minutes to control the exothermic hydride transfer.

Maturation: Remove the ice bath and stir at room temperature for 12 hours.

Workup: Quench carefully with saturated aqueous NaHCO3 until CO2 evolution ceases

(neutralizing the acetic acid and destroying excess borohydride). Extract with

dichloromethane (DCM).

QA/QC: Dry over anhydrous Na2SO4, filter, and concentrate. Purify the resulting amine via

reverse-phase preparative HPLC. Confirm product identity via LC-MS (ESI+), looking for

the[M+H]+ peak corresponding to the specific amine adduct.
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Figure 2: Pharmacological rationale for incorporating the trifluorophenyl cyclopentyl moiety.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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